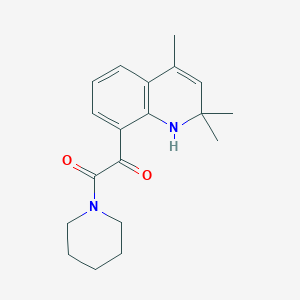

2-Oxo-2-piperidin-1-yl-1-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)ethanone

Description

2-Oxo-2-piperidin-1-yl-1-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)ethanone is a synthetic organic compound featuring a 1,2-dihydroquinoline core substituted with three methyl groups (at positions 2, 2, and 4) and a ketone-linked piperidine moiety at position 6. Its molecular formula is C₂₀H₂₆N₂O₂ (molecular weight: 326.44 g/mol). The compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting G-quadruplex DNA, which are explored for anticancer applications .

Properties

IUPAC Name |

1-piperidin-1-yl-2-(2,2,4-trimethyl-1H-quinolin-8-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-13-12-19(2,3)20-16-14(13)8-7-9-15(16)17(22)18(23)21-10-5-4-6-11-21/h7-9,12,20H,4-6,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKLKKKJPLKASK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=CC=C2C(=O)C(=O)N3CCCCC3)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Oxo-2-piperidin-1-yl-1-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)ethanone is a synthetic compound that has attracted attention due to its potential biological activities. This article aims to compile and analyze the available research on its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure comprises a piperidine ring and a dihydroquinoline moiety, which are known to influence the compound's biological properties.

Antioxidant Properties

Research indicates that derivatives of dihydroquinoline exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to this compound can reduce oxidative stress in various biological systems. This is crucial as oxidative stress is implicated in numerous diseases, including neurodegenerative disorders and liver diseases .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in preclinical models. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation. This suggests potential applications in treating inflammatory conditions .

Hepatoprotective Activity

A notable area of research is the hepatoprotective effects of related dihydroquinoline derivatives. Studies indicate that these compounds can mitigate liver damage induced by toxins such as acetaminophen by modulating oxidative stress and apoptosis pathways. The administration of such compounds has resulted in improved liver function markers in animal models .

The mechanisms through which this compound exerts its biological effects include:

- Antioxidant Activity : By scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

- Regulation of Inflammatory Pathways : Inhibition of NF-kB signaling and reduction in cytokine production.

- Modulation of Apoptotic Pathways : Decreasing the activity of caspases involved in apoptosis and promoting cell survival under stress conditions .

Study 1: Hepatoprotective Effects

In a study involving rats with acetaminophen-induced liver injury, administration of a dihydroquinoline derivative resulted in significant reductions in liver enzyme levels (ALT and AST), indicating improved liver function. Histopathological analysis showed less necrosis and inflammation compared to control groups .

Study 2: Anti-inflammatory Activity

In another investigation, a related compound was tested for its ability to alleviate symptoms in models of arthritis. The results demonstrated a marked decrease in swelling and pain scores, alongside reduced levels of inflammatory markers such as TNF-alpha and IL-6 .

Data Table: Summary of Biological Activities

| Activity | Mechanism | Model | Key Findings |

|---|---|---|---|

| Antioxidant | Free radical scavenging | In vitro cell models | Reduced oxidative stress markers |

| Anti-inflammatory | NF-kB inhibition | Arthritis model | Decreased swelling and inflammatory cytokines |

| Hepatoprotective | Modulation of apoptotic pathways | Acetaminophen-induced injury | Improved liver function markers |

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. Research indicates that derivatives of similar structures can act as inhibitors for various enzymes and receptors involved in disease processes.

Anticancer Activity

Studies have shown that compounds with similar frameworks exhibit cytotoxic effects against cancer cell lines. The incorporation of the piperidine and quinoline structures may enhance the compound's ability to target specific cancer pathways.

Neuropharmacology

The piperidine component suggests potential applications in neuropharmacology. Compounds that contain piperidine rings are often explored for their effects on neurotransmitter systems, particularly in treating disorders such as anxiety and depression.

Synthesis of Novel Compounds

The unique structure of 2-Oxo-2-piperidin-1-yl-1-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)ethanone serves as a scaffold for the synthesis of novel derivatives. These derivatives can be tailored to enhance specific biological activities or reduce toxicity.

Case Study 1: Anticancer Properties

A study conducted on structurally related compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| Compound B | A549 (Lung Cancer) | 20 | Cell cycle arrest |

Case Study 2: Neuropharmacological Effects

Research involving piperidine derivatives revealed their potential as anxiolytics in animal models. Behavioral tests indicated reduced anxiety-like behaviors when administered at specific doses.

| Compound | Dose (mg/kg) | Effect |

|---|---|---|

| Compound C | 5 | Decreased anxiety |

| Compound D | 10 | Increased locomotion |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Oxo-2-piperidin-1-yl-1-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)ethanone with three structurally related compounds, focusing on molecular features, synthesis, and biological activity.

Table 1: Structural and Functional Comparison

Molecular Structure and Pharmacological Implications

- The piperidinyl ketone may act as a hydrogen-bond acceptor, a feature critical for DNA or protein binding .

- Methoxy Analog (C₂₁H₂₈N₂O₃) : The addition of a methoxy group at position 6 introduces polarity, likely improving aqueous solubility compared to the target compound .

- 2-Phenyl-1-(pyridin-2-yl)ethanone: The pyridine ring enables π-π stacking interactions, making it suitable for binding aromatic residues in enzymes or receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.